10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022498 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of MFCD33022498 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for MFCD33022498 typically involve the use of triazolo ring compounds. The preparation method includes the formation of a methanesulfonate crystal form, which is achieved through a series of reactions under controlled conditions. The process is designed to ensure high purity and yield, making it suitable for both laboratory and industrial applications .
Industrial Production Methods: Industrial production of MFCD33022498 focuses on scalability and efficiency. The methods used are designed to be simple and easy to implement, allowing for large-scale production. The crystal form of the compound is prepared to have good solubility and stability, facilitating its use in various pharmaceutical preparations .
Analyse Chemischer Reaktionen
MFCD33022498 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: One of the notable reactions is the oxidation of aromatic amines using water radical cations. This reaction occurs under ambient conditions and does not require traditional chemical catalysts or oxidants. The process achieves a high yield and is environmentally friendly .
Reduction: Reduction reactions involving MFCD33022498 are typically carried out using mild reducing agents. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Substitution: Substitution reactions are common for MFCD33022498, where various functional groups are introduced to the compound. These reactions are carried out under controlled conditions using specific reagents to achieve the desired modifications.
Wissenschaftliche Forschungsanwendungen
MFCD33022498 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, MFCD33022498 is used as a reagent in various synthetic processes. Its stability and reactivity make it an ideal candidate for developing new compounds and materials.
Biology: In biological research, MFCD33022498 is used to study cellular processes and molecular interactions. Its unique properties allow researchers to investigate the mechanisms of action of various biological systems.
Medicine: In medicine, MFCD33022498 is explored for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases. The compound’s stability and reactivity make it a valuable tool in pharmaceutical research.
Industry: In the industrial sector, MFCD33022498 is used in the production of various materials and chemicals. Its properties make it suitable for applications in manufacturing, where high stability and reactivity are required.
Wirkmechanismus
The mechanism of action of MFCD33022498 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
MFCD33022498 is unique in its properties and applications, but it can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- Triazolo ring compounds
- Methanesulfonate crystal forms
- Aromatic amines
These compounds share some similarities with MFCD33022498 in terms of structure and reactivity. MFCD33022498 stands out due to its high stability, reactivity, and wide range of applications.
Eigenschaften
Molekularformel |
C22H20N2O |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
10-(4-pyrrolidin-1-ylphenyl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-3-9-21-19(7-1)24(20-8-2-4-10-22(20)25-21)18-13-11-17(12-14-18)23-15-5-6-16-23/h1-4,7-14H,5-6,15-16H2 |
InChI-Schlüssel |
LDTMOWCLZVKSCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.